

Technical Support Center: Overcoming Spectral Interference of Cerium-140 in ICP-MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cerium-140

Cat. No.: B079874

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating spectral interferences when analyzing **Cerium-140** (^{140}Ce) by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

Troubleshooting Guide: Unreliable ^{140}Ce Results

Use this guide to diagnose and resolve common issues related to ^{140}Ce spectral interference during your ICP-MS analysis.

Problem: Elevated or inconsistent background signal at m/z 140.

Possible Cause	Troubleshooting Steps
Polyatomic Interference	<ol style="list-style-type: none">1. Identify Potential Sources: Review your sample matrix, acid digest, and plasma gases for elements that could form polyatomic ions at m/z 140 (e.g., $^{124}\text{Sn}^{16}\text{O}^+$, $^{124}\text{Te}^{16}\text{O}^+$).[1][2]2. Employ Collision/Reaction Cell (CRC): Use helium (He) as a collision gas for Kinetic Energy Discrimination (KED) to reduce polyatomic interferences.[3][4] For specific interferences, a reactive gas like hydrogen (H_2) or ammonia (NH_3) might be more effective.[5][6]3. Optimize Plasma Conditions: Operate under "hot plasma" conditions to improve the decomposition of polyatomic species. Conversely, "cool plasma" might reduce certain argon-based interferences.[7]
Isobaric Interference	<ol style="list-style-type: none">1. Identify Interfering Elements: Analyze your sample for the presence of elements with isotopes at m/z 140, primarily ^{140}La and ^{140}Nd.2. Use Mathematical Correction: Measure a different, interference-free isotope of the interfering element (e.g., ^{139}La or ^{143}Nd) and apply a correction equation to subtract its contribution from the ^{140}Ce signal.[8][9][10]3. Utilize High-Resolution ICP-MS (HR-ICP-MS): If available, use an HR-ICP-MS to physically separate the ^{140}Ce peak from the isobaric interferents.[11][12]
Doubly-Charged Ion Interference	<ol style="list-style-type: none">1. Screen for Heavy Rare Earth Elements (REEs): High concentrations of heavy REEs can lead to M^{2+} interferences (e.g., $^{280}\text{Hf}^{2+}$).2. Apply Correction Equations: Monitor a non-interfered isotope of the heavy REE and apply a correction factor. Modern software may automate this process by measuring half-mass isotopes.[13]3. Optimize Plasma Conditions: Adjust plasma

settings to minimize the formation of doubly-charged ions, typically monitored by the $\text{Ba}^{2+}/\text{Ba}^+$ ratio.

Frequently Asked Questions (FAQs)

Q1: What are the primary spectral interferences I should be concerned about when analyzing ^{140}Ce ?

A1: The primary spectral interferences for ^{140}Ce are isobaric and polyatomic.

- Isobaric Interferences: These are from isotopes of other elements that have the same nominal mass as ^{140}Ce . The most common are ^{140}La and ^{140}Nd .[\[14\]](#)
- Polyatomic Interferences: These are molecular ions formed in the plasma from the sample matrix, acids, or plasma gases that have a mass-to-charge ratio of 140. Examples include oxides (e.g., $^{124}\text{Sn}^{16}\text{O}^+$, $^{124}\text{Te}^{16}\text{O}^+$) and argides.[\[1\]](#)[\[2\]](#)
- Doubly-Charged Ion Interferences: At high concentrations, heavy elements can form doubly-charged ions that interfere at m/z 140 (e.g., $^{280}\text{Hf}^{2+}$).[\[13\]](#)[\[15\]](#)

Q2: How can I remove these interferences?

A2: Several strategies can be employed, often in combination:

- Collision/Reaction Cell (CRC) Technology: This is a common and effective method to remove polyatomic interferences. A collision gas (like He) or a reaction gas (like H_2 or NH_3) can neutralize or shift the interfering ions.[\[3\]](#)[\[6\]](#)
- Mathematical Corrections: For isobaric interferences, you can measure another isotope of the interfering element and mathematically subtract its contribution from your ^{140}Ce signal.[\[9\]](#)[\[10\]](#)
- High-Resolution ICP-MS (HR-ICP-MS): This technique provides the mass resolution needed to separate the analyte peak from the interfering peaks.[\[11\]](#)[\[12\]](#)

- Tandem ICP-MS (ICP-MS/MS): Offers enhanced selectivity by using a first quadrupole to isolate the m/z 140 ions before they enter the collision/reaction cell, preventing the formation of new interferences within the cell.[14][16]
- Sample Preparation: In cases of severe matrix effects, separating Cerium from the interfering matrix prior to analysis can be beneficial.[17]

Q3: When should I use a collision gas versus a reaction gas in my CRC?

A3: The choice depends on the nature of the interference.

- Collision Mode (e.g., He): Use for general-purpose removal of a wide range of polyatomic interferences. It works by a process called Kinetic Energy Discrimination (KED), which is effective for larger polyatomic ions.[3][4] It is generally not effective for isobaric interferences. [10]
- Reaction Mode (e.g., H_2 , NH_3 , O_2): Use for specific, well-characterized interferences that are reactive with the chosen gas. For example, some oxide interferences can be effectively removed by reacting them to form a different species that no longer interferes.[5][18] This mode requires more careful method development as the reaction gas could potentially react with your analyte or create new interferences.[19]

Q4: Can I avoid interferences by choosing another Cerium isotope?

A4: While choosing an interference-free isotope is a common strategy in ICP-MS, it is challenging for Cerium.[4][11] ^{140}Ce is the most abundant isotope (88.45%), providing the best sensitivity. The next most abundant isotope, ^{142}Ce (11.11%), also suffers from isobaric interference from ^{142}Nd . Therefore, it is generally preferable to address the interferences on ^{140}Ce directly.

Q5: How do I set up a mathematical correction for isobaric interference on ^{140}Ce ?

A5: To correct for an isobaric interference like ^{140}Nd , you need to:

- Measure the signal intensity at an un-interfered isotope of the interfering element (e.g., ^{143}Nd).

- Determine the natural isotopic abundance ratio between the interfering isotope (^{140}Nd) and the monitored isotope (^{143}Nd).
- Analyze a pure standard of the interfering element to establish an instrument-specific response ratio.
- Use this ratio to calculate the signal contribution of ^{140}Nd at m/z 140 in your sample based on the measured intensity of ^{143}Nd , and subtract it from the total signal at m/z 140.[9][10] Many modern ICP-MS software platforms can automate these calculations.

Quantitative Data on ^{140}Ce Interferences

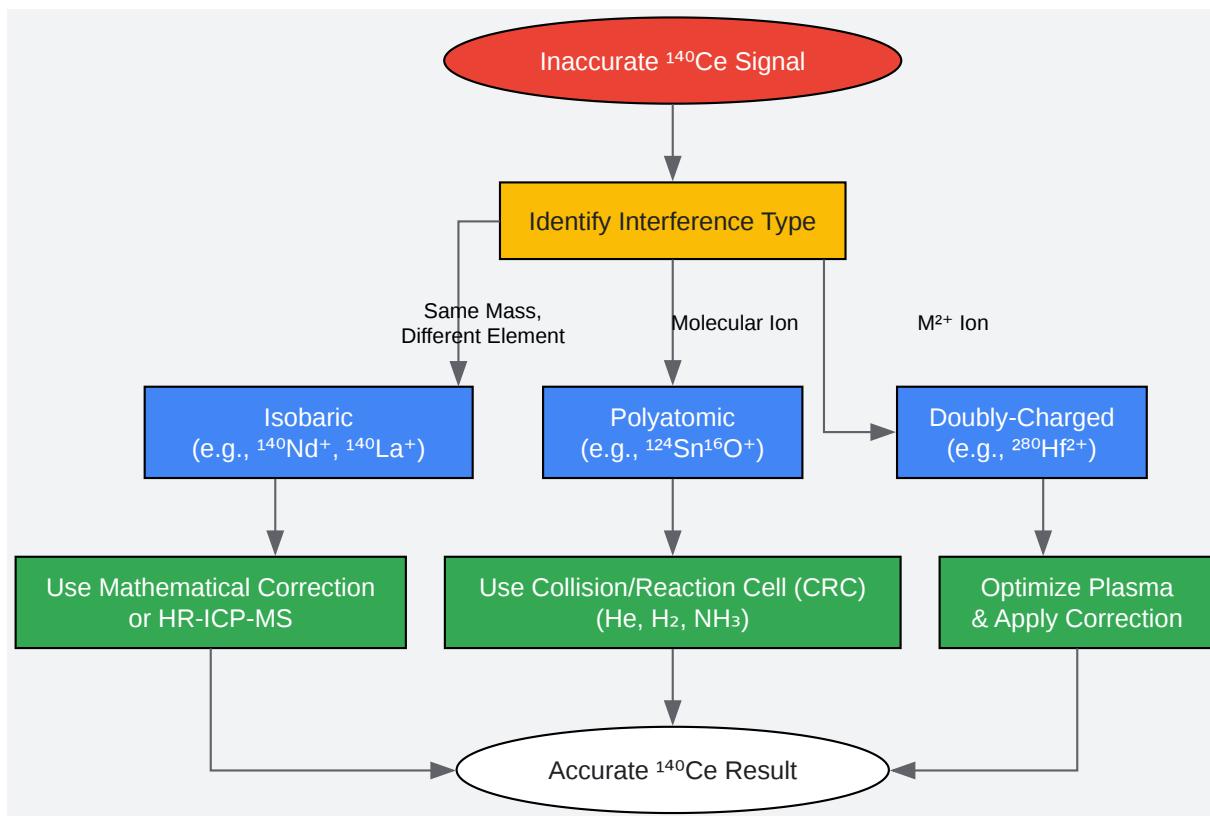
The following table summarizes potential spectral interferences on ^{140}Ce .

Interference Type	Isotope / Ion	Exact Mass (amu)	Required Resolution (m/Δm)	Notes
Analyte	$^{140}\text{Ce}^+$	139.905439	-	Most abundant Ce isotope (88.45%).
Isobaric	$^{140}\text{La}^+$	139.906109	~210,000	Lanthanum is often present in samples containing Cerium.
Isobaric	$^{140}\text{Nd}^+$	139.90848	~160,000	Neodymium is a common co-existing rare earth element.
Polyatomic (Oxide)	$^{124}\text{Sn}^{16}\text{O}^+$	139.90343	~70,000	Can be significant if tin is present in the sample matrix.
Polyatomic (Oxide)	$^{124}\text{Te}^{16}\text{O}^+$	139.90448	~130,000	Tellurium-containing samples can generate this interference.
Polyatomic (Hydroxide)	$^{123}\text{Sb}^{16}\text{O}^1\text{H}^+$	139.9103	~23,000	From antimony in the sample matrix.
Doubly-Charged	$^{280}\text{Hf}^{2+}$	139.9528	~10,000	Only a concern with very high concentrations of Hafnium.

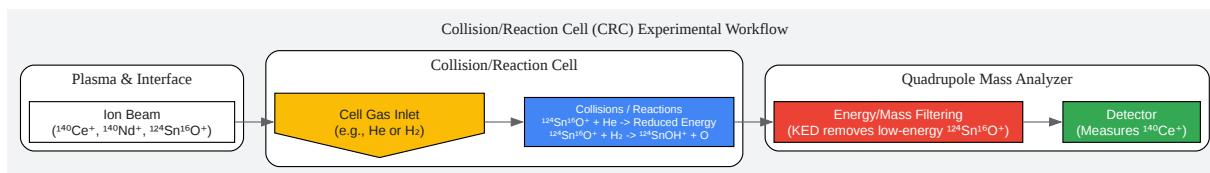
Experimental Protocols

Protocol 1: Interference Reduction using a Collision/Reaction Cell (CRC)

This protocol outlines the general steps for using a CRC to mitigate polyatomic interferences on ^{140}Ce .


- Instrument Tuning: Tune the ICP-MS according to the manufacturer's recommendations to ensure robust plasma conditions, typically aiming for a low oxide ratio (e.g., $\text{CeO/Ce} < 2\%$).
[\[5\]](#)[\[20\]](#)
- Mode Selection:
 - Helium (He) Collision Mode: Introduce He gas into the collision cell. Optimize the gas flow rate (typically 4-10 mL/min) and the Kinetic Energy Discrimination (KED) voltage to maximize the reduction of polyatomic interferences while minimizing the loss of ^{140}Ce analyte signal.[\[3\]](#) This is a good starting point for unknown matrices.
 - Hydrogen (H₂) Reaction Mode: If oxide-based interferences are suspected (e.g., $^{124}\text{Sn}^{16}\text{O}^+$), introduce H₂ as a reaction gas (often as a mix with He). H₂ can react with oxide ions to break them apart. Optimize the H₂ flow rate carefully, as excessive flow can lead to analyte signal suppression or the formation of hydride species.
- Performance Verification: Analyze a solution containing the suspected interfering element (e.g., a high concentration of Tin) but no Cerium. The signal at m/z 140 should be significantly reduced in He or H₂ mode compared to running with no gas in the cell.
- Analysis: Analyze calibration standards, quality controls, and samples under the optimized CRC conditions.

Protocol 2: Mathematical Correction for Isobaric Interferences


This protocol describes how to apply a mathematical correction for the interference of ^{140}Nd on ^{140}Ce .

- Isotope Selection: Add the following isotopes to your analytical method: ^{140}Ce , ^{143}Nd , and ^{139}La (to monitor for ^{140}La interference as well).
- Calibration: Calibrate the instrument for all elements of interest, including Ce, Nd, and La.
- Determine Correction Factor:
 - Analyze a single-element standard of high-purity Neodymium.
 - Measure the counts per second (cps) for ^{140}Nd and ^{143}Nd .
 - Calculate the Correction Factor (CF) as: $\text{CF} = (\text{cps at m/z 140 in Nd Std}) / (\text{cps of } ^{143}\text{Nd in Nd Std})$.
- Apply Correction Equation: In your ICP-MS software, set up an elemental equation for ^{140}Ce :
 - $\text{Corrected } ^{140}\text{Ce cps} = \text{Measured cps at m/z 140} - (\text{CF} \times \text{Measured cps of } ^{143}\text{Nd})$
- Validation: Analyze a mixed standard containing both Ce and Nd with known concentrations. The calculated concentration of Ce after correction should be accurate. Repeat for any other necessary corrections (e.g., for La).

Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for ¹⁴⁰Ce interference.

[Click to download full resolution via product page](#)

Caption: Workflow of interference removal using a CRC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A table of polyatomic interferences in ICP-MS | U.S. Geological Survey [usgs.gov]
- 2. scribd.com [scribd.com]
- 3. agilent.com [agilent.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Collision/reaction cell - Wikipedia [en.wikipedia.org]
- 7. mssj.jp [mssj.jp]
- 8. researchgate.net [researchgate.net]
- 9. ICP-MS: Lanthanide Interference Corrections – Kurt Hollocher [muse.union.edu]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. pepolska.pl [pepolska.pl]
- 15. How to Improve Your ICP-MS Analysis, Part 2: Interferences [thermofisher.com]
- 16. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 17. Determination of Trace Amounts of Rare Earth Elements in High-purity Cerium Oxide by Inductively Coupled Plasma Mass Spectrometry After Separation by ... - Analyst (RSC Publishing) DOI:10.1039/A700634I [pubs.rsc.org]
- 18. agilent.com [agilent.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. [spectroscopyonline.com](https://www.spectroscopyonline.com) [spectroscopyonline.com]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Spectral Interference of Cerium-140 in ICP-MS]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b079874#overcoming-spectral-interference-of-cerium-140-in-icp-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com